tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(morpholine-4-carbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-12(5-7-18)16-13(19)17-8-10-21-11-9-17/h12H,4-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUCSVUDNVEOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with morpholine and tert-butyl chloroformate. The process generally includes the following steps:
Formation of the Piperidine Intermediate: A piperidine derivative is reacted with a suitable reagent to introduce the desired functional groups.
Coupling with Morpholine: The piperidine intermediate is then coupled with morpholine under controlled conditions to form the morpholine-4-carbonyl derivative.
Introduction of the tert-Butyl Group: Finally, tert-butyl chloroformate is introduced to the reaction mixture to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies have shown that derivatives of piperidine compounds exhibit significant antibacterial properties against resistant strains of bacteria. For example, compounds similar to tert-butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate have been reported to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations .
- Anticancer Research : The piperidine scaffold has been explored for developing anticancer agents. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for further development in cancer therapeutics .
- Neurological Disorders : Research indicates that piperidine derivatives may have neuroprotective effects. For instance, certain analogs have been studied for their ability to modulate neurotransmitter systems, potentially benefiting conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Synthesis and Mechanism
The synthesis of this compound typically involves the coupling of morpholine derivatives with piperidine carboxylic acids under specific reaction conditions. This process often utilizes coupling agents to facilitate the formation of the amide bond.
Case Studies
-
Case Study: Antibacterial Efficacy
A study conducted by researchers aimed at evaluating the antibacterial properties of various piperidine derivatives, including this compound, found that it exhibited comparable efficacy to established antibiotics against resistant strains . -
Case Study: Cancer Cell Line Testing
In vitro studies on cancer cell lines demonstrated that compounds derived from this scaffold induced apoptosis and inhibited proliferation, indicating potential as a lead compound for new anticancer therapies . -
Case Study: Neuroprotective Effects
Research exploring the neuroprotective effects of similar compounds highlighted their ability to reduce oxidative stress in neuronal cells, suggesting a mechanism that could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Insights :
- The morpholine-4-carbonyl group in the target compound introduces a polar, cyclic amide moiety, enhancing solubility in polar solvents compared to nonpolar substituents like indole or benzyl groups .
- Fluorinated analogs (e.g., difluorobenzylamino derivatives) exhibit improved metabolic stability and bioavailability, making them favorable in medicinal chemistry .
Comparative Analysis :
- The target compound’s synthesis via mixed anhydrides is efficient (82% yield) and avoids harsh conditions required for nitro reductions or aromatic substitutions in analogs .
- Fluorinated derivatives (e.g., 4-fluoro-5-methylphenylamino) require additional purification steps (e.g., column chromatography) due to steric hindrance .
Biological Activity
tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₃₁N₃O₄
- Molecular Weight : 359.48 g/mol
- CAS Number : 1146080-02-5
The biological activity of this compound primarily involves its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 is an enzyme that degrades incretin hormones, which are crucial for insulin regulation. By inhibiting DPP-4, this compound can enhance the levels of active incretin hormones, thereby improving glycemic control in patients with type 2 diabetes mellitus (T2DM) .
DPP-4 Inhibition
In vitro studies have demonstrated that this compound exhibits significant DPP-4 inhibitory activity. The inhibition of this enzyme leads to:
- Increased levels of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion.
- Decreased glucagon secretion, contributing to lower blood glucose levels .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound may also possess anti-inflammatory properties. Research suggests that it could be beneficial in treating inflammatory conditions by modulating immune responses .
Case Studies and Research Findings
- Clinical Trials on T2DM :
- Inflammation Models :
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Modifications to the piperidine ring or the morpholine moiety can significantly influence its potency as a DPP-4 inhibitor. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency |
| Alteration of carbon chain length | Variable effects on solubility and bioavailability |
Q & A
Q. Troubleshooting Table :
| Side Reaction | Mitigation |
|---|---|
| tert-Bu cleavage | Avoid strong acids (TFA); use HCl/dioxane for mild deprotection |
| Morpholine ring-opening | Replace polar aprotic solvents (DMF) with THF |
How can in vitro assays be designed to evaluate the biological activity of this compound?
- Target Selection : Prioritize receptors where morpholine/piperidine scaffolds show affinity (e.g., GPCRs, kinases) .
- Assay Types :
- Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) .
- Functional Assays : cAMP accumulation or calcium flux for GPCR activity .
- Structural Modifications : Introduce fluorophores (e.g., BODIPY) via the piperidine nitrogen for imaging studies .
Data Interpretation : Compare IC₅₀ values with structurally similar compounds (see Table 1 ) to establish SAR.
What computational tools predict the reactivity and binding modes of this compound?
- Molecular Docking (AutoDock, Glide) : Simulate interactions with target proteins (e.g., serotonin receptors) using the morpholine carbonyl as a hydrogen bond acceptor .
- DFT Calculations (Gaussian, ORCA) : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- MD Simulations (AMBER, GROMACS) : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .
Validation : Cross-check docking poses with crystallographic data of analogous ligand-receptor complexes .
What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of morpholine vapors .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
Comparative Analysis of Structural Analogues
Table 1 : Structure-Activity Relationships (SAR) of Piperidine/Morpholine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
